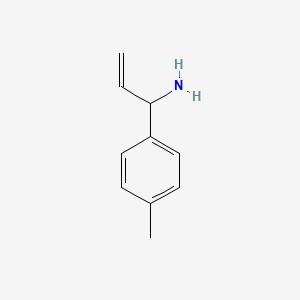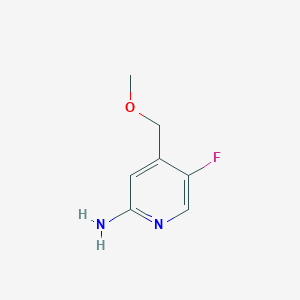
4-(2,2,2-Trifluoroacetyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,2-Trifluoroacetyl)nicotinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a trifluoroacetyl group at the 4-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human use .
准备方法
The synthesis of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves several steps. One common method starts with the reaction of vinyl ethyl ether and trifluoroacetyl chloride in the presence of a catalyst to form 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone. This intermediate is then reacted with 3-amino acrylonitrile under specific conditions (50-100°C for 3-9 hours) to yield 4-trifluoromethyl nicotinonitrile . The reaction conditions typically involve the use of catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide .
化学反应分析
4-(2,2,2-Trifluoroacetyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(2,2,2-Trifluoroacetyl)nicotinonitrile has several applications in scientific research:
作用机制
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
4-(2,2,2-Trifluoroacetyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
4-(2,2,2-Trifluoroethoxy)nicotinonitrile: Similar in structure but with an ethoxy group instead of an acetyl group.
Furo[2,3-b]pyridine derivatives: These compounds also contain a pyridine ring and have shown various biological activities, including anticancer properties.
Nicotinic acid derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
分子式 |
C8H3F3N2O |
|---|---|
分子量 |
200.12 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-1-2-13-4-5(6)3-12/h1-2,4H |
InChI 键 |
CTKPNRNSCRVCAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)









![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

